molecular formula C13H8BrClN2O3 B14801475 2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol

2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol

Cat. No.: B14801475
M. Wt: 355.57 g/mol
InChI Key: CCQSTFAVWQGFRM-UHFFFAOYSA-N
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Description

2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol typically involves the following steps:

    Formation of the imine bond: This is achieved by reacting 4-bromo-3-chloroaniline with 4-nitrobenzaldehyde under acidic conditions to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include sodium hydroxide and potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenols and anilines.

Scientific Research Applications

2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitroaniline
  • 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrobenzene

Uniqueness

2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The nitro group also adds to its uniqueness, providing additional sites for chemical modification and potential biological interactions.

Properties

Molecular Formula

C13H8BrClN2O3

Molecular Weight

355.57 g/mol

IUPAC Name

2-[(4-bromo-3-chlorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8BrClN2O3/c14-11-3-1-9(6-12(11)15)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H

InChI Key

CCQSTFAVWQGFRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Br

Origin of Product

United States

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